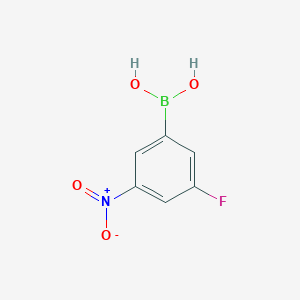

(3-Fluoro-5-nitrophenyl)boronic acid

Description

BenchChem offers high-quality (3-Fluoro-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYOLGWHMRXCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Fluoro-5-nitrophenyl)boronic acid: A Technical Guide for Advanced Synthesis

Abstract

(3-Fluoro-5-nitrophenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluoro and a nitro group on the phenyl ring, make it an exceptionally reactive and versatile building block. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and key applications. We will delve into the mechanistic nuances that govern its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and provide field-proven protocols for its use. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

Introduction: The Strategic Advantage of Electron-Deficient Boronic Acids

Boronic acids are a cornerstone of modern synthetic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance for a wide range of functional groups and its relatively mild conditions have made it a favored method for constructing carbon-carbon bonds.[1] Within the vast family of boronic acids, (3-Fluoro-5-nitrophenyl)boronic acid stands out due to its electron-deficient nature.

The presence of two strong electron-withdrawing groups—a fluorine atom at the 3-position and a nitro group at the 5-position—significantly influences the electronic character of the aromatic ring and the boron center. This electron deficiency enhances the boronic acid's reactivity in several key transformations, making it a strategic choice for challenging synthetic targets.[2][3][4] This guide will explore the causality behind these enhanced properties and provide practical insights for its application.

Chemical Structure and Core Properties

A thorough understanding of the fundamental properties of (3-Fluoro-5-nitrophenyl)boronic acid is essential for its effective use in synthesis.

Chemical Identity and Structure

The structure of (3-Fluoro-5-nitrophenyl)boronic acid is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and a nitro group [-NO₂] at positions 1, 3, and 5, respectively.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3-Fluoro-5-nitrophenyl)boronic acid |

| CAS Number | 955020-33-4 |

| Molecular Formula | C₆H₅BFNO₄ |

| Molecular Weight | 184.92 g/mol |

| Canonical SMILES | C1=C(C=C(C=C1[O-])F)B(O)O |

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and behavior in a reaction.

Table 2: Key Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 216 - 219 °C (decomposes) | |

| Solubility | Soluble in organic solvents like methanol, DMSO, and THF. Limited solubility in water. | General knowledge |

| Stability | Stable under standard conditions. Hygroscopic. May form cyclic anhydrides (boroxines) upon dehydration. |

Structural and Reactivity Insights

The two electron-withdrawing groups are key to the functionality of this molecule.

-

Increased Lewis Acidity: The fluorine and nitro groups pull electron density away from the phenyl ring, which in turn makes the boron atom more electron-deficient and thus a stronger Lewis acid. This increased acidity can influence reaction mechanisms and catalyst interactions.[7]

-

Enhanced Transmetalation: In the context of Suzuki-Miyaura coupling, electron-poor arylboronic acids have been shown to undergo the crucial transmetalation step more readily than their electron-rich or neutral counterparts.[2] This can lead to faster reaction times and higher yields, particularly when coupling with electron-rich or sterically hindered partners.

-

Acidity (pKa): The presence of electron-withdrawing groups increases the acidity of the boronic acid.[7][8] This is an important consideration when selecting a base for cross-coupling reactions, as the boronic acid must be converted to the more nucleophilic boronate species to participate in the catalytic cycle.[9]

Applications in Synthesis: A Focus on Suzuki-Miyaura Coupling

The primary application of (3-Fluoro-5-nitrophenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals and functional materials. The boronic acid moiety is valued in medicinal chemistry for its ability to form reversible covalent bonds with biological targets and can enhance the bioavailability of drug candidates.[10][11][12][13][14]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimizing reactions. The cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The enhanced electrophilicity of the boron atom in (3-Fluoro-5-nitrophenyl)boronic acid, after activation by a base, facilitates the key transmetalation step where the aryl group (R²) is transferred from boron to the palladium(II) center.[2]

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (3-Fluoro-5-nitrophenyl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Objective: To synthesize 3'-Fluoro-5'-nitro-[1,1'-biphenyl]-4-carbonitrile.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), (3-Fluoro-5-nitrophenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a nitrogen stream), add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Reaction Execution: Seal the flask and heat the mixture with vigorous stirring in an oil bath at 80-100 °C.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Choices:

-

Catalyst/Ligand: Pd(PPh₃)₄ is a versatile and common choice for a wide range of Suzuki couplings.[1] For more challenging substrates, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a Pd(II) precatalyst may be necessary.[15]

-

Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming the boronate anion which is more competent for transmetalation.[9][16]

-

Solvent: A biphasic solvent system like dioxane/water or THF/water is often used. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst.[1]

Safety and Handling

As a laboratory chemical, (3-Fluoro-5-nitrophenyl)boronic acid requires careful handling to minimize exposure and ensure user safety.

Table 3: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | Wear protective gloves and clothing.[5] |

| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | Wear eye protection/face shield.[5] |

| Respiratory Irritation | Category 3 (H335: May cause respiratory irritation) | Avoid breathing dust. Use only in a well-ventilated area.[5] |

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[5] Work in a well-ventilated fume hood to avoid inhalation of the dust.

Storage: Store in a tightly sealed container in a cool, dry place away from moisture. The compound is hygroscopic and can degrade upon prolonged exposure to air and moisture.

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[5]

Conclusion

(3-Fluoro-5-nitrophenyl)boronic acid is a powerful and strategic reagent for the synthesis of complex organic molecules. Its electron-deficient nature, conferred by the fluoro and nitro substituents, enhances its reactivity in key synthetic transformations like the Suzuki-Miyaura coupling. By understanding its fundamental properties, the mechanistic principles governing its reactions, and proper handling procedures, researchers can effectively utilize this building block to accelerate discovery in drug development and materials science.

References

- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)

- Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.Source: PMC.

- SAFETY DATA SHEET - CymitQuimica.Source: CymitQuimica.

- Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.Source: MDPI.

- Recent developments in the medicinal chemistry of single boron

- Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.Source: PMC.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- SAFETY DATA SHEET - Sigma-Aldrich.Source: Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific.Source: Fisher Scientific.

- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.Source: DiVA.

- The Suzuki Reaction - Chem 115 Myers.Source: Myers Research Group, Harvard University.

- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.Source: Royal Society of Chemistry.

- Suzuki Coupling - Organic Chemistry Portal.Source: Organic Chemistry Portal.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.Source: Rose-Hulman Institute of Technology.

- 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677.Source: PubChem.

- 3-Nitrophenylboronic Acid = 97 13331-27-6.Source: Sigma-Aldrich.

- 3-Nitrophenylboronic Acid | 13331-27-6.Source: Tokyo Chemical Industry Co., Ltd.

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.Source: PMC.

- SAFETY DATA SHEET - TCI Chemicals.Source: TCI Chemicals.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]

- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. rose-hulman.edu [rose-hulman.edu]

An In-Depth Technical Guide to (3-Fluoro-5-nitrophenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(3-Fluoro-5-nitrophenyl)boronic acid , a specialized organoboron compound, has emerged as a critical reagent in synthetic and medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a boronic acid, a fluorine atom, and a nitro group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Core Compound Specifications

A foundational understanding of a chemical reagent begins with its fundamental properties. The key identifiers and physicochemical characteristics of (3-Fluoro-5-nitrophenyl)boronic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 955020-33-4 | [1] |

| Molecular Formula | C₆H₅BFNO₄ | [1] |

| Molecular Weight | 184.92 g/mol |

Synthesis of (3-Fluoro-5-nitrophenyl)boronic acid

The synthesis of (3-Fluoro-5-nitrophenyl)boronic acid typically proceeds via a multi-step sequence, starting from commercially available precursors. A common synthetic route involves the borylation of a suitable aryl halide, such as 1-bromo-3-fluoro-5-nitrobenzene.

Diagram: Proposed Synthetic Pathway

Caption: A plausible synthetic route to (3-Fluoro-5-nitrophenyl)boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The primary application of (3-Fluoro-5-nitrophenyl)boronic acid lies in its utility as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and substituted aromatic systems with high efficiency and functional group tolerance.[2][3]

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the fluoro, nitro, and boronic acid functionalities on the phenyl ring makes (3-Fluoro-5-nitrophenyl)boronic acid a highly valuable building block in medicinal chemistry.

-

Fluorine Substitution: The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties.[4] The high electronegativity of fluorine can influence metabolic stability, binding affinity, and membrane permeability.[4]

-

Nitro Group as a Synthetic Handle: The nitro group can serve as a versatile synthetic handle, readily being reduced to an aniline, which can then be further functionalized. This allows for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships (SAR).

-

Boronic Acid Functionality: Beyond its role in cross-coupling reactions, the boronic acid moiety itself can be a key pharmacophore. Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have demonstrated significant therapeutic success.[4] Boronic acids can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and targeted drug delivery systems.

While specific examples of marketed drugs synthesized directly from (3-Fluoro-5-nitrophenyl)boronic acid are not prominently documented, its structural motifs are present in numerous bioactive molecules and research compounds. Its utility lies in the ability to construct complex scaffolds that are central to the development of new therapeutic agents.

Safety and Handling

As with all laboratory chemicals, (3-Fluoro-5-nitrophenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(3-Fluoro-5-nitrophenyl)boronic acid is a powerful and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its trifunctionalized nature provides a gateway to a wide array of complex molecular structures through well-established synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

- Wiley-VCH. (2007).

- ChemicalBook. Boronic acid, B-(3-fluoro-5-nitrophenyl)- CAS 955020-33-4.

- PureSynth. 3-Fluoro-5-(Trifluoromethyl)Phenylboronic Acid (Contains Varying Amounts Of Anhydride).

- † 1H-NMR and 13C-NMR Spectra.

- MDPI. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.

- BLDpharm. 1072952-06-7|(3,4-Difluoro-5-nitrophenyl)boronic acid.

- Chem-Impex. 3-Carboxy-5-nitrophenylboronic acid.

- ResearchGate. (2025).

- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.

- BLDpharm. (3 4-Difluoro-5-nitrophenyl)boronic acid CAS:1072952-06-7.

- Fluorochem. (2,3-Difluoro-5-nitrophenyl)boronic acid.

- PMC. (2020).

- Organic Chemistry Portal. Suzuki Coupling.

- PMC. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.

- Chem 115 Myers. The Suzuki Reaction.

- Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)

- NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0325491).

- YouTube. (2020). Suzuki cross-coupling reaction.

- PMC.

- Oakwood Chemical. (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid.

- Oakwood Chemical. 1-Bromo-3-fluoro-5-nitrobenzene.

- TCI EUROPE N.V. 3-Fluoro-5-methylphenylboronic Acid | 850593-06-5.

- Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Matrix Scientific. 1-Bromo-3-fluoro-5-nitrobenzene.

- Sigma-Aldrich. 3,5-Difluorophenylboronic acid = 95 156545-07-2.

- ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.

- AKSci. 819849-20-2 2-Fluoro-5-nitrophenylboronic acid J90614.

- Sigma-Aldrich. 2-Fluoro-5-nitrophenylboronic acid | 819849-20-2.

- Organic Syntheses. m-BROMONITROBENZENE.

- Sigma-Aldrich. 1-Bromo-3-fluoro-5-nitrobenzene | 7087-65-2.

- Research Chemicals. 3-Carboxy-5-nitrophenylboronic acid, 25 g, CAS No. 101084-81-5.

Sources

- 1. Boronic acid, B-(3-fluoro-5-nitrophenyl)- CAS#: 955020-33-4 [m.chemicalbook.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A-Scientist's-Guide-to-the-Solubility-of-(3-Fluoro-5-nitrophenyl)boronic-Acid-in-Organic-Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of (3-Fluoro-5-nitrophenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides actionable protocols for its determination and modulation. In the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes predictive methodologies based on physicochemical properties and robust experimental procedures for empirical determination.

Section-1:-Theoretical-Framework:-Predicting-Solubility

The solubility of a compound is dictated by the interplay of its intrinsic properties and those of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[1] For (3-Fluoro-5-nitrophenyl)boronic acid, a nuanced understanding of its structural attributes is paramount to predicting its behavior in various organic solvents.

(3-Fluoro-5-nitrophenyl)boronic acid Molecular Formula: C₆H₅BFNO₄[2] Molecular Weight: 184.92 g/mol [2]

The key structural features influencing its solubility include:

-

The Phenyl Ring: A nonpolar, aromatic core.

-

The Boronic Acid Group (-B(OH)₂): A polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. Boronic acids are generally mild Lewis acids.[3]

-

The Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

-

The Fluoro Group (-F): An electronegative and polar substituent.

The presence of both a nonpolar aromatic ring and multiple polar functional groups suggests that (3-Fluoro-5-nitrophenyl)boronic acid will exhibit a complex solubility profile, with partial solubility in a range of solvents. The boronic acid group's ability to form hydrogen bonds indicates a preference for polar solvents, particularly those that are protic.[4] However, the overall polarity of the molecule is also influenced by the electron-withdrawing nitro and fluoro groups.

A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium is influenced by the solvent and can complicate solubility measurements, as the acid and its anhydride exhibit different solubilities.[6]

Section-2:-A-Pragmatic-Approach-to-Solubility-Determination

Given the limited availability of specific solubility data for (3-Fluoro-5-nitrophenyl)boronic acid, a systematic experimental approach is necessary. The following protocols are designed to be robust and adaptable to a typical laboratory setting.

2.1-Qualitative-Solubility-Assessment

A preliminary assessment can efficiently categorize the compound's solubility across a spectrum of solvents.

Protocol:

-

Add approximately 25 mg of (3-Fluoro-5-nitrophenyl)boronic acid to a small test tube.[7]

-

Introduce 0.75 mL of the selected organic solvent in portions, vortexing or shaking vigorously after each addition.[7]

-

Observe the mixture for complete dissolution.

-

Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No discernible amount of the solid dissolves.[1]

-

This initial screening will guide the selection of appropriate solvents for more rigorous quantitative analysis.

2.2-Quantitative-Solubility-Determination

For precise solubility measurements, several analytical techniques can be employed. The choice of method will depend on the available instrumentation and the required level of accuracy.

This classic and highly accurate method relies on the direct measurement of the mass of the dissolved solute.[8]

Protocol:

-

Prepare a saturated solution by adding an excess of (3-Fluoro-5-nitrophenyl)boronic acid to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid is crucial to confirm saturation.[10]

-

Carefully filter the supernatant through a fine filter (e.g., 0.45 µm) to remove all undissolved solid.[9]

-

Pipette a precise volume of the clear filtrate into a pre-weighed, dry evaporating dish.[10]

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Dry the remaining solid to a constant weight in an oven at a suitable temperature (e.g., 100°C).[11]

-

The mass of the dried solid corresponds to the amount of solute dissolved in the initial volume of the filtrate. From this, the solubility can be calculated in units such as g/L or mg/mL.[11]

Table 1: Hypothetical Solubility Data for (3-Fluoro-5-nitrophenyl)boronic acid

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the boronic acid group. |

| Ethanol | High | Similar to methanol, can engage in hydrogen bonding. | |

| Polar Aprotic | Acetone | Moderate | Can act as a hydrogen bond acceptor; good general solvent for polar compounds. |

| Acetonitrile | Moderate | Polar nature facilitates dissolution of polar functional groups. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of dissolving a wide range of compounds. | |

| Tetrahydrofuran (THF) | Moderate | Ether linkage can interact with the boronic acid group.[6] | |

| Nonpolar | Hexane | Low | Mismatch in polarity with the polar functional groups of the solute.[3] |

| Toluene | Low to Moderate | Aromatic nature may offer some interaction with the phenyl ring, but overall polarity is low. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Can dissolve a range of organic compounds, but less polar than aprotic solvents like DMSO. |

| Chloroform | Moderate | Similar to DCM, with a slightly higher polarity.[6] |

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds with a chromophore, such as the nitro-substituted phenyl ring in the target molecule.[9][12]

Protocol:

-

Prepare a saturated solution as described in the gravimetric method (Section 2.2.1, steps 1-3).

-

Prepare a series of standard solutions of (3-Fluoro-5-nitrophenyl)boronic acid of known concentrations in a suitable solvent (ideally the mobile phase or a solvent miscible with it).[9]

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. The correlation coefficient (R²) should be close to 1 for a linear relationship.[13]

-

Dilute a known volume of the filtered saturated solution with the same solvent used for the standards to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

NMR spectroscopy offers a rapid and specific method for solubility determination that does not require physical separation of the dissolved and undissolved solute.[14][15]

Protocol:

-

Prepare a saturated solution directly in an NMR tube by adding an excess of (3-Fluoro-5-nitrophenyl)boronic acid to a deuterated solvent.

-

Acquire a quantitative ¹H NMR spectrum of the sample. The presence of undissolved solid will not interfere with the spectrum of the dissolved species.[15]

-

An internal standard of known concentration can be added for quantification. Alternatively, the solvent signal can be used as an internal reference, though this requires careful calibration.[14]

-

By integrating a well-resolved signal from the solute and comparing it to the integral of the internal standard, the molar concentration, and thus the solubility, can be determined.[16]

Section-3:-Factors-Influencing-and-Modulating-Solubility

Several factors beyond the choice of solvent can influence the solubility of (3-Fluoro-5-nitrophenyl)boronic acid.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[11] Therefore, conducting solubility experiments at a controlled temperature is crucial for reproducibility. For specific applications, solubility should be determined at the relevant process temperature.

-

pH: The boronic acid moiety is acidic, and its ionization state will be dependent on the pH of the medium. In basic solutions, the boronic acid will deprotonate to form the more polar and often more water-soluble boronate species.[17] This is a key consideration when working with aqueous or protic solvent systems.

-

Complexation: Boronic acids are known to form reversible complexes with diols, such as sugars or polyols.[18] This interaction can significantly increase the solubility of the boronic acid.[19] This phenomenon can be exploited to enhance solubility in specific formulations.

Section-4:-Conclusion

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Kliegman, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2846-2853. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Kliegman, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. Retrieved from [Link]

-

Bradley, J-C. (2009, March 3). Semi-automated measurement of solubility using NMR. Useful Chemistry. Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). ResearchGate. Retrieved from [Link]

-

Lorand, J. P., & Edwards, J. O. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Semantic Scholar. Retrieved from [Link]

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499-4505. Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). Analytical Chemistry. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

- Hall, D. G. (Ed.). (2010).

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Retrieved from [Link]

-

Pop, E. M. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

-

Determining the water content of water-soluble compounds. (2023, November 23). Wiley Analytical Science. Retrieved from [Link]

-

Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Retrieved from [Link]

-

Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. (n.d.). Banaras Hindu University. Retrieved from [Link]

-

Can someone suggest the method of calculating the solubility of any solute in solvent by NMR? (2020, September 23). ResearchGate. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Understanding Gravimetric Methods. (n.d.). Scribd. Retrieved from [Link]

-

[3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid Properties. (2025, October 15). EPA. Retrieved from [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021, April 1). Molecules. Retrieved from [Link]

-

Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Boronic acid, B-(3-fluoro-5-nitrophenyl)- CAS#: 955020-33-4 [m.chemicalbook.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. CAS 13331-27-6: 3-Nitrophenylboronic acid | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. msesupplies.com [msesupplies.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. researchgate.net [researchgate.net]

- 13. bhu.ac.in [bhu.ac.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Useful Chemistry: Semi-automated measurement of solubility using NMR [usefulchem.blogspot.com]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. DSpace [kuscholarworks.ku.edu]

An In-depth Technical Guide on the Electronic Effects of Fluorine and Nitro Groups on Phenylboronic Acid

Abstract

This guide provides a comprehensive analysis of the electronic effects of fluorine and nitro substituents on the chemical properties and reactivity of phenylboronic acid. By examining the interplay of inductive and resonance effects, we will elucidate how these functional groups modulate the acidity (pKa), reactivity in Suzuki-Miyaura coupling, and the kinetics of boronate ester formation. This document is intended for researchers, scientists, and drug development professionals who utilize boronic acids in synthetic chemistry and medicinal applications. We will explore the causal relationships behind experimental observations and provide validated protocols for the characterization of these effects.

Introduction: The Fundamental Role of Electronic Effects

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility, however, extends to various other transformations and applications, including as sensors for carbohydrates and in the development of therapeutic agents.[3][4] The reactivity and physicochemical properties of a phenylboronic acid are profoundly influenced by the electronic nature of the substituents on the phenyl ring. These substituents can either donate or withdraw electron density from the boronic acid moiety, thereby altering its Lewis acidity, nucleophilicity, and overall stability.

This guide will focus on two substituents with distinct and potent electronic characteristics: the fluorine atom and the nitro group. Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect, yet it can also act as a weak π-donor through resonance.[5][6][7] In contrast, the nitro group is a powerful electron-withdrawing group through both strong inductive and resonance effects.[8][9][10] Understanding these nuances is critical for predicting and controlling the behavior of substituted phenylboronic acids in chemical reactions.

The Dichotomy of Electronic Influence: Inductive vs. Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the electronegativity difference between atoms.[11][12]

-

Fluorine (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the benzene ring through the C-F σ-bond.[6][11] This deactivates the ring towards electrophilic attack.[6]

-

Nitro Group (-I): The highly electronegative nitrogen and oxygen atoms in the nitro group also exert a potent electron-withdrawing inductive effect.[9][11]

-

-

Resonance Effect (-M/+M or -R/+R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[11]

-

Fluorine (+M): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring, which directs incoming electrophiles to the ortho and para positions.[5] However, this resonance donation is relatively weak for fluorine compared to other halogens.

-

Nitro Group (-M): The nitro group strongly withdraws electron density from the aromatic ring through resonance, delocalizing the ring's π-electrons onto the electronegative oxygen atoms.[8][9] This effect significantly deactivates the ring, particularly at the ortho and para positions, making the meta position the most favorable for electrophilic substitution.[8][13]

-

The overall electronic character of a substituted phenylboronic acid is a delicate balance of these two effects.

Diagram 1: Inductive vs. Resonance Effects

Caption: Dominant electronic effects of Fluorine and Nitro groups.

Impact on Acidity (pKa)

The Lewis acidity of the boronic acid, quantified by its pKa, is a critical parameter influencing its reactivity. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting boronate anion.

The presence of a fluorine atom on the phenyl ring generally increases the acidity of the phenylboronic acid.[4][14][15] This effect is dependent on the position of the fluorine substituent. The acidity increase is most pronounced for the meta position, where the strong inductive effect dominates.[15] For the para position, the electron-donating resonance effect partially counteracts the inductive effect, resulting in a smaller increase in acidity.[15]

The nitro group, being a potent electron-withdrawing group through both induction and resonance, significantly increases the acidity of phenylboronic acid. This effect is most pronounced when the nitro group is in the ortho or para position, where its resonance-withdrawing effect is maximized.

Table 1: pKa Values of Substituted Phenylboronic Acids

| Substituent | Position | pKa |

| H | - | 8.8 |

| F | ortho | 7.18 |

| F | meta | 7.42 |

| F | para | 8.14 |

| NO2 | ortho | 7.00 |

| NO2 | meta | 7.20 |

| NO2 | para | 7.06 |

Note: pKa values are approximate and can vary with experimental conditions.

Implications for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2] The electronic nature of the substituents on the phenylboronic acid can significantly impact the reaction rate and yield.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. Electron-withdrawing groups on the phenylboronic acid can have opposing effects on this step. While they increase the Lewis acidity of the boron, making it more susceptible to attack by the base to form the active boronate species, they also decrease the nucleophilicity of the aryl group being transferred.

-

Fluorine: The net electron-withdrawing effect of fluorine can lead to slower transmetalation rates compared to unsubstituted phenylboronic acid. However, the increased acidity can facilitate the formation of the boronate anion, which is the active species in the transmetalation. The overall effect on the Suzuki-Miyaura coupling can be complex and highly dependent on the reaction conditions, including the choice of base and catalyst system.[16] In some cases, the presence of fluorine can lead to undesired side reactions like ipso-substitution.[17]

-

Nitro Group: The strong electron-withdrawing nature of the nitro group significantly decreases the nucleophilicity of the phenyl ring, generally leading to slower reaction rates in Suzuki-Miyaura couplings where the nitrophenylboronic acid is the coupling partner.[18][19] However, nitroarenes themselves can be used as electrophilic coupling partners in Suzuki-Miyaura reactions, where the nitro group acts as a leaving group.[18][20]

Boronate Ester Formation

Phenylboronic acids reversibly react with diols to form cyclic boronate esters.[21] This equilibrium is fundamental to their use as carbohydrate sensors. The rate of boronate ester formation is influenced by the Lewis acidity of the boron atom.

Electron-withdrawing substituents like fluorine and the nitro group increase the Lewis acidity of the boronic acid, which generally leads to faster rates of boronate ester formation and increased stability of the resulting ester.[22] Kinetic studies have shown that the reaction can proceed through different pathways, with the dominant one often involving the nucleophilic addition of the diol to the neutral trigonal boronic acid.[22][23]

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[24][25][26][27]

Step-by-Step Methodology:

-

Grignard/Organolithium Formation: The appropriate substituted aryl halide (e.g., 4-fluorobromobenzene or 4-nitrobromobenzene) is reacted with magnesium turnings (for Grignard) or an alkyllithium reagent (e.g., n-butyllithium) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction with Trialkyl Borate: The freshly prepared organometallic reagent is cooled (typically to -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent is added dropwise.

-

Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., HCl or H2SO4).

-

Workup and Purification: The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude phenylboronic acid is then purified by recrystallization or column chromatography.

Determination of pKa by Spectrophotometric Titration

Diagram 3: Workflow for pKa Determination

Caption: Workflow for determining pKa via spectrophotometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). Prepare a series of buffer solutions covering a wide pH range.

-

Titration: In a cuvette, mix a known volume of the boronic acid stock solution with a buffer solution of a specific pH.

-

UV-Vis Measurement: Record the UV-Vis spectrum of the solution.

-

Repeat: Repeat steps 2 and 3 for the entire range of buffer solutions.

-

Data Analysis: Plot the absorbance at a wavelength where the boronic acid and its conjugate base have different extinction coefficients against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Kinetic Analysis of Suzuki-Miyaura Coupling by GC-MS or HPLC

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, the substituted phenylboronic acid, the palladium catalyst, a ligand (if necessary), and a base in a suitable solvent.

-

Initiation and Sampling: Heat the reaction mixture to the desired temperature and start a timer. At regular intervals, withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid).

-

Analysis: Analyze the quenched aliquot by GC-MS or HPLC to determine the concentration of the product and the remaining starting materials.

-

Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate of the reaction can be determined from the initial slope of this curve.[1]

Spectroscopic Characterization

NMR and UV-Vis spectroscopy are invaluable tools for characterizing the electronic properties of substituted phenylboronic acids.

-

¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are sensitive to the electron density of the ring. Electron-withdrawing groups will generally cause a downfield shift (higher ppm) of the signals from the aromatic ring protons and carbons.[28][29][30]

-

¹⁹F NMR: For fluorine-substituted phenylboronic acids, ¹⁹F NMR is particularly informative. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[31]

-

¹¹B NMR: The chemical shift of the boron-11 nucleus can distinguish between the trigonal (sp²) boronic acid and the tetrahedral (sp³) boronate species, providing insights into the equilibrium between these forms.[32]

-

UV-Vis Spectroscopy: The λmax and molar absorptivity of the π-π* transitions in the UV-Vis spectrum are affected by the substituents on the aromatic ring. Electron-withdrawing groups can cause a red shift (bathochromic shift) in the λmax.

Conclusion

The electronic effects of fluorine and nitro groups on phenylboronic acid are multifaceted and have profound consequences for their chemical behavior. The interplay between strong inductive withdrawal and, in the case of fluorine, weak resonance donation, dictates the acidity, reactivity in key synthetic transformations like the Suzuki-Miyaura coupling, and the kinetics of boronate ester formation. A thorough understanding of these principles, supported by robust experimental and spectroscopic characterization, is essential for the rational design and application of substituted phenylboronic acids in drug discovery and materials science. This guide provides a foundational framework and practical methodologies for researchers to explore and harness the unique properties of these versatile chemical building blocks.

References

- Vertex AI Search. (n.d.). Draw all resonance structures of nitrobenzene and explain why the nitro group (NO₂) is meta-directing and deactivating on the benzene ring.

- Filo. (n.d.). why does presence of nitro group make the benzene ring less reactive in c..

- Adamczyk-Woźniak, A., & Sporzyński, A. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate.

- ACS Publications. (2022, December 19). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development.

- Ghosh, N. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Stack Exchange.

- Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?.

- Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... | Study Prep.

- Google Patents. (n.d.). EP1046640A2 - Process for preparing substituted phenyl boronic acids.

- MDPI. (2020, September 1). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.

- PMC. (2014, February 1). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids.

- MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.

- Ingenta Connect. (n.d.). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid.

- Vaia. (n.d.). Statement 1 Fluorine deactivates benzene ring more than other halogens when attached to the benzene ring. and Statement 2 Fluorine in fluorobenzene is an ortho, para directing group.

- Khan Academy. (n.d.). Ortho-para directors III (video).

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.

- ChemicalBook. (1993, March 9). 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum.

- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.

- Taylor, M. (n.d.). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto.

- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- PMC. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.

- ResearchGate. (2025, August 6). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.

- ResearchGate. (2025, August 7). Influence of fluorine substituents on the properties of phenylboronic compounds.

- ChemicalBook. (n.d.). 3-Fluorophenylboronic acid | 768-35-4.

- Georganics. (2024, January 9). Phenylboronic acid – preparation and application.

- PubMed. (2017, September 7). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.

- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.

- ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

-

YouTube. (2018, April 2). 32.03 Inductive Effects in Substituted Benzenes. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGbtxkjgQJ9CO06jLsyQ28pbiR5KdgvRVkCYeDqHUItSJk61zaunLze7JqprPEyIyU-k2t6CHyn4ZkKiQpJNcMfOz5Qpimgns7lLl76j2EZDMu69H2ajidufXBF33S63dW01gJ9BU=]([Link]

Sources

- 1. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. vaia.com [vaia.com]

- 7. Khan Academy [khanacademy.org]

- 8. atlas.org [atlas.org]

- 9. why does presence of nitro group make the benzene ring less reactive in c.. [askfilo.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 14. researchgate.net [researchgate.net]

- 15. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. aablocks.com [aablocks.com]

- 23. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 25. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 26. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 27. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 28. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]

- 29. spectrabase.com [spectrabase.com]

- 30. spectrabase.com [spectrabase.com]

- 31. rsc.org [rsc.org]

- 32. par.nsf.gov [par.nsf.gov]

Technical Guide: 3-Fluoro-5-nitrobenzeneboronic Acid (CAS 955020-33-4)

Executive Summary & Chemical Identity

Role in Drug Discovery: 3-Fluoro-5-nitrobenzeneboronic acid is a high-value pharmacophore scaffold used primarily in the synthesis of biaryl systems via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the meta-positioning of the electron-withdrawing nitro group and the fluorine atom.

-

Fluorine Effect: Enhances metabolic stability (blocking P450 oxidation sites) and lipophilicity without significant steric penalty.

-

Nitro Handle: Serves as a masked aniline; post-coupling reduction allows for late-stage diversification into amides or sulfonamides.

Chemical Identification Table

| Property | Specification |

| Chemical Name | 3-Fluoro-5-nitrobenzeneboronic acid |

| Synonyms | 3-Fluoro-5-nitrophenylboronic acid; (3-Fluoro-5-nitrophenyl)boronic acid |

| CAS Number | 955020-33-4 (Note: Distinct from the benzoic acid analog CAS 14027-75-9) |

| Molecular Formula | C₆H₅BFNO₄ |

| Molecular Weight | 184.92 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

Hazard Identification & Risk Assessment (GHS)

Expert Insight: While boronic acids are generally considered mild compared to their halide precursors, the nitro moiety in this compound increases its potential for energetic decomposition under extreme heat, and the fluorinated aryl ring enhances potential bioavailability/toxicity.

GHS Classification

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][3] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2] |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/eye protection/face protection.[1][3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[1][3]

Storage & Stability: The "Self-Validating" Protocol

Authoritative Grounding: Boronic acids are prone to two primary degradation pathways: dehydration (reversible) and protodeboronation (irreversible). Standard SDSs often miss the nuance of boroxine formation.

Degradation Pathways

-

Boroxine Cycle (Reversible): 3 molecules of boronic acid lose 3 water molecules to form a cyclic trimeric anhydride (boroxine). This alters the stoichiometry of coupling reactions.

-

Protodeboronation (Irreversible): Hydrolysis of the C-B bond, yielding 1-fluoro-3-nitrobenzene. This is accelerated by moisture, high pH, and metal contaminants.

Visual Workflow: Storage & Validation Logic

Caption: Logic flow for validating boronic acid purity upon receipt to account for spontaneous dehydration (boroxine formation).

Recommended Storage Conditions

-

Temperature: Refrigerate (2°C to 8°C).

-

Atmosphere: Store under inert gas (Nitrogen or Argon). Air-sensitive.

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid long-term storage in plastic, which allows moisture permeation.

Handling & Experimental Controls

Experience-Based Protocol: The presence of the nitro group makes this compound a potential sensitizer. All weighing should be performed in a containment device.

Step-by-Step Handling Workflow

-

PPE Setup: Nitrile gloves (double gloving recommended due to nitro-compound permeability), lab coat, and safety glasses.

-

Environment: Weigh inside a chemical fume hood or a powder containment balance enclosure. Do not weigh on an open bench.

-

Static Control: Use an anti-static gun if the powder is flighty, as nitro-aromatics can be electrostatically active.

-

Solubilization: Dissolve in degassed solvent (DMF or Dioxane) immediately before addition to the reaction vessel to minimize oxidative deboronation.

Emergency Response Decision Tree

Caption: Immediate response protocols for exposure or environmental release events.

Application Context: Suzuki-Miyaura Coupling

To validate the quality of the SDS subject in a real-world scenario, the following standard reaction setup is recommended. Failure of this reaction often indicates poor storage (protodeboronation) rather than catalyst failure.

Standard Test Reaction:

-

Substrate: 3-Fluoro-5-nitrobenzeneboronic acid (1.1 equiv)

-

Electrophile: 4-Bromoanisole (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂ (3 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Dioxane:Water (4:1), degassed.

-

Temp: 80°C, 4 hours.

Note: If yield is <50%, check the boronic acid by NMR. If the C-B bond is intact, the issue is likely oxygen in the solvent (oxidative homocoupling) rather than the reagent itself.

Disposal & Environmental Compliance

-

Waste Stream: Halogenated Organic Waste (due to Fluorine content).

-

Neutralization: Do not attempt to neutralize with strong acid or base, as this may generate exothermic heat or release NOₓ gases.

-

Regulatory: Consult local EPA (US) or ECHA (EU) guidelines. This compound is generally not PBT (Persistent, Bioaccumulative, Toxic) but is toxic to aquatic life due to the nitro-aromatic core.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2759047, 3-Fluoro-5-nitrobenzoic acid (Structural Analog Data). Retrieved from [Link]

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Boronic Acid equilibrium).

Sources

Strategic Selection of Boron Reagents: (3-Fluoro-5-nitrophenyl)boronic Acid vs. Pinacol Ester

Executive Summary: The Stability-Reactivity Trade-off

In the development of fluorinated aryl motifs for medicinal chemistry, the choice between a free boronic acid and its corresponding pinacol ester is rarely a matter of simple preference—it is a strategic decision dictated by the electronic nature of the arene.

For (3-Fluoro-5-nitrophenyl)boronic acid , the presence of two strong electron-withdrawing groups (EWGs)—the nitro (

The pinacol ester variant serves as a "masked" release system. It dampens the Lewis acidity of the boron center and retards the formation of the unstable boronate anion, thereby suppressing decomposition pathways. This guide details the mechanistic underpinnings of this difference and provides robust protocols for utilizing the ester to maximize yield in cross-coupling reactions.

Molecular Architecture & Physicochemical Properties

The following table contrasts the fundamental properties of the two reagents. Note the significant difference in molecular weight and lipophilicity, which impacts purification strategies.

Table 1: Comparative Physicochemical Profile

| Feature | (3-Fluoro-5-nitrophenyl)boronic Acid | (3-Fluoro-5-nitrophenyl)boronic Acid Pinacol Ester |

| Structure | ||

| CAS Number | Variable/In-situ (Generic: 870778-89-9) | 710348-94-0 |

| Molecular Weight | 184.92 g/mol | 267.06 g/mol |

| Physical State | Off-white solid (often hygroscopic) | White to light yellow crystalline solid |

| Atom Economy | High (Byproduct: | Lower (Byproduct: Pinacol, |

| Solubility | Polar organic solvents (MeOH, DMSO), basic water | Non-polar/Polar organic solvents (DCM, THF, Toluene) |

| Stability | Low: Prone to dehydration (boroxine) and protodeboronation.[1] | High: Stable on silica gel; resistant to spontaneous hydrolysis. |

Mechanistic Insight: The Protodeboronation Challenge

The primary failure mode for electron-deficient boronic acids is base-catalyzed protodeboronation . This side reaction competes directly with the transmetallation step in the catalytic cycle.

The Mechanism of Failure

-

Boronate Formation: In basic media, the boronic acid forms a tetrahedral boronate anion

. -

C-B Bond Heterolysis: The electron-withdrawing nature of the 3-fluoro and 5-nitro groups stabilizes the developing negative charge on the ipso-carbon. This lowers the activation energy for the heterolytic cleavage of the C-B bond.

-

Anion Protonation: The transient aryl anion is rapidly protonated by water, yielding the reduced arene (3-fluoro-5-nitrobenzene) and boric acid.

The Pinacol Ester Advantage

The pinacol ester

Diagram 1: Protodeboronation vs. Transmetallation Pathways

Synthetic Utility & Protocols

Synthesis of the Pinacol Ester

Because the free acid is difficult to isolate in high purity, the standard workflow involves synthesizing the pinacol ester directly from the aryl halide.

Reaction: Miyaura Borylation

Substrate: 1-Bromo-3-fluoro-5-nitrobenzene

Reagents: Bis(pinacolato)diboron (

Protocol:

-

Charge: In a dry flask, combine 1-bromo-3-fluoro-5-nitrobenzene (1.0 equiv),

(1.1 equiv), and KOAc (3.0 equiv). -

Catalyst: Add

(0.03 equiv). -

Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

-

Degas: Sparge with nitrogen for 10 minutes.

-

Heat: Stir at 90°C for 4-12 hours. Monitor by TLC/LCMS.

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

-

Purification: The pinacol ester is stable on silica. Purify via flash chromatography (Hexanes/EtOAc gradient). Note: The ester will likely be a solid; recrystallization from Hexanes/IPA is also possible.

Suzuki-Miyaura Coupling Protocol

This protocol is optimized for the electron-deficient ester, utilizing a base that promotes slow hydrolysis without triggering rapid decomposition.

Reagents:

-

(3-Fluoro-5-nitrophenyl)boronic acid pinacol ester (1.2 equiv)

-

Aryl Bromide/Chloride partner (1.0 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aq) or

Step-by-Step:

-

Dissolution: Dissolve the aryl halide and boronate ester in DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

-

Activation: Add the aqueous base. Crucial: The presence of water is necessary to hydrolyze the ester to the active acid species in situ.

-

Reaction: Heat to 80-100°C under inert atmosphere (

/Ar). -

Monitoring: Watch for the appearance of the deboronated byproduct (1-fluoro-3-nitrobenzene). If this byproduct dominates, lower the temperature and switch to anhydrous conditions with a promoter like

(though less common).

Decision Matrix

Use the following logic flow to select the appropriate reagent for your campaign.

Diagram 2: Reagent Selection Logic

References

-

Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[2] [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

- 1. 1189042-70-3,2-Fluoro-3-nitrophenylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]

The Strategic deployment of 3-Fluoro-5-nitrophenylboronic Acid in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Electron-Deficient Boronic Acids

In the landscape of modern synthetic chemistry, aryl boronic acids stand as indispensable pillars, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and functional group tolerance have cemented their status as versatile building blocks in the synthesis of complex organic molecules.[2] Among the vast arsenal of available boronic acids, those bearing electron-withdrawing substituents are of particular interest. The strategic placement of such groups can profoundly influence the electronic properties, reactivity, and ultimately, the biological activity of the resulting molecules. This guide focuses on a particularly intriguing, yet underexplored, member of this class: 3-fluoro-5-nitrophenylboronic acid . The convergence of the high electronegativity of the fluorine atom and the potent electron-withdrawing nature of the nitro group at the meta-positions of the phenyl ring imparts unique chemical characteristics to this molecule, making it a valuable tool for synthetic and medicinal chemists. This document will serve as a comprehensive literature review and a practical guide to the synthesis, properties, and applications of 3-fluoro-5-nitro-substituted aryl boronic acids, with a focus on empowering researchers to leverage their unique reactivity in the pursuit of novel chemical entities.

Physicochemical Properties and Electronic Profile

The substitution pattern of 3-fluoro-5-nitrophenylboronic acid dictates its reactivity. The fluorine and nitro groups are strongly electron-withdrawing, which has several important consequences:

-

Increased Lewis Acidity: The electron-withdrawing nature of the substituents enhances the Lewis acidity of the boron atom. This can influence its interaction with bases in the Suzuki-Miyaura catalytic cycle and its potential as an organocatalyst in other reactions.[3]

-

Modified pKa: The presence of electron-withdrawing groups is known to lower the pKa of aryl boronic acids.[4] This can be a critical factor in applications such as the design of sensors for biological recognition.[4]

-

Enhanced Reactivity in Transmetalation: In the context of the Suzuki-Miyaura reaction, the electron-deficient nature of the aryl ring can facilitate the transmetalation step of the catalytic cycle, a crucial phase for the formation of the new carbon-carbon bond.[1]

A summary of the key physicochemical properties of 3-fluoro-5-nitrophenylboronic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 955020-33-4 | [5] |

| Molecular Formula | C6H5BFNO4 | [5] |

| Molecular Weight | 184.92 g/mol | [5] |

| Boiling Point (Predicted) | 367.4 ± 52.0 °C | [5] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [5] |

Synthesis of 3-Fluoro-5-nitrophenylboronic Acid: A General Approach

Experimental Protocol: Synthesis of 3-Fluoro-5-nitrophenylboronic Acid

Starting Material: 1-Bromo-3-fluoro-5-nitrobenzene

Reagents and Equipment:

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to cover the magnesium.

-

Slowly add a solution of 1-bromo-3-fluoro-5-nitrobenzene (1.0 equivalent) in anhydrous THF to the magnesium suspension. The reaction is often initiated by gentle heating.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition of the aryl bromide.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 equivalents) to the cold Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Caption: Generalized workflow for the synthesis of 3-fluoro-5-nitrophenylboronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The premier application of 3-fluoro-5-nitrophenylboronic acid is undoubtedly the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate. The electron-deficient nature of 3-fluoro-5-nitrophenylboronic acid makes it an excellent coupling partner, often leading to high yields and good functional group tolerance.[3]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product (R-R') and regenerating the Pd(0) catalyst.

Sources

The Critical Role of Acidity: An In-depth Technical Guide to the pKa Values of Electron-Deficient Aryl Boronic Acids

Foreword: The Unassuming Importance of a Single Value

In the landscape of modern drug discovery and organic synthesis, aryl boronic acids have emerged as indispensable tools. Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures.[1][2] However, to truly harness the potential of these reagents, a deep understanding of their fundamental physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter governing their reactivity, solubility, and biological interactions. This is especially true for electron-deficient aryl boronic acids, a class of compounds that are increasingly utilized in medicinal chemistry as covalent inhibitors and specialized coupling partners.[3] This guide provides a comprehensive exploration of the pKa values of electron-deficient aryl boronic acids, offering theoretical insights, practical experimental guidance, and a discussion of their profound implications in drug development and beyond.

The Nature of Boronic Acid Acidity: A Tale of Two Forms

Unlike carboxylic acids, which are classical Brønsted-Lowry acids that donate a proton, aryl boronic acids primarily act as Lewis acids.[4][5] Their acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. In aqueous solution, this electrophilic boron readily accepts a hydroxide ion to form a more stable, tetracoordinate boronate species.[4][6] This equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate is the cornerstone of its acidic behavior.

The pKa of a boronic acid is the pH at which the concentrations of the neutral boronic acid and the anionic boronate form are equal. At physiological pH (around 7.4), the ionization state of a boronic acid, and thus its ability to interact with biological targets, is directly dictated by its pKa.[4]

Caption: Equilibrium between the trigonal boronic acid and the tetrahedral boronate.

The Influence of Electron-Withdrawing Groups on pKa

The acidity of an aryl boronic acid can be finely tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) play a crucial role in lowering the pKa of aryl boronic acids, thereby increasing their acidity.[4][7] This effect can be attributed to several factors:

-